Sco-peg2-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26N2O4 |

|---|---|

Molecular Weight |

298.38 g/mol |

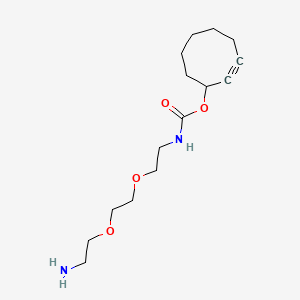

IUPAC Name |

cyclooct-2-yn-1-yl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C15H26N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h14H,1-4,6,8-13,16H2,(H,17,18) |

InChI Key |

NYFRSGZGTKNLDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC#CC(CC1)OC(=O)NCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sco-peg2-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sco-peg2-NH2 is a bifunctional linker molecule integral to the construction of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). The nomenclature delineates its core components: "Sco" refers to a symmetrical cyclooctyne, a strained alkyne enabling copper-free click chemistry; "peg2" indicates a two-unit polyethylene glycol spacer; and "NH2" denotes a terminal primary amine for conjugation. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role as a "click-cleavable" linker. This unique functionality allows for the controlled release of a conjugated payload upon a specific triggering event, a critical feature in the design of targeted therapeutics.

The core utility of this compound lies in its application within a two-step therapeutic strategy. First, a biomolecule (e.g., an antibody) conjugated with the this compound linker and a payload is administered and allowed to accumulate at the target site. Subsequently, a second molecule, a tetrazine, is introduced. The ensuing bioorthogonal "click" reaction between the symmetrical cyclooctyne (SCO) and the tetrazine triggers the cleavage of the linker and the release of the payload in a spatially and temporally controlled manner.

Core Mechanism of Action: Tetrazine-Triggered Cleavage

The primary mechanism of action of the this compound linker is a "click-to-release" reaction, specifically an inverse-electron demand Diels-Alder (IEDDA) cycloaddition between the trans-cyclooctene (TCO) moiety (of which SCO is a type) and a tetrazine. This bioorthogonal reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for in vivo applications.

The cleavage process can be broken down into the following key steps:

-

Inverse-Electron Demand Diels-Alder (IEDDA) Cycloaddition: The electron-poor tetrazine ("diene") reacts rapidly with the strained alkene of the symmetrical cyclooctyne ("dienophile"). This [4+2] cycloaddition forms an unstable dihydropyridazine intermediate.

-

Tautomerization: The initial 4,5-dihydropyridazine intermediate can tautomerize to form two other isomers: a 1,4-dihydropyridazine and a 2,5-dihydropyridazine.

-

1,4-Elimination and Payload Release: The 1,4-dihydropyridazine tautomer is the key to the cleavage mechanism. It spontaneously undergoes a 1,4-elimination reaction, which leads to the cleavage of the carbamate bond connecting the payload to the cyclooctyne ring. This releases the payload, carbon dioxide, and nitrogen gas.

-

Formation of a Stable Byproduct: The 2,5-dihydropyridazine tautomer can slowly oxidize to a non-releasing pyridazine-drug conjugate, which can be considered a "dead-end" product. The efficiency of the release is therefore dependent on the equilibrium between the tautomers.

The inclusion of a self-immolative spacer is often employed in conjunction with the TCO linker to facilitate the release of payloads that are not directly attached via a carbamate.

Quantitative Data

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |

| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | 25 | ~2000 | [1] |

| TCO derivatives | Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000 | [2] |

| TCO derivatives | Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000 | [2] |

| TCO-PEG₄ | Various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000 | [3] |

Table 2: Payload Release from TCO-based Linkers

| TCO-Linker System | Trigger | Conditions | Release Yield | Time | Reference |

| TCO-caged phenol with self-immolative linker | Tetrazine | PBS | >95% | 2 hours | [4] |

| TCO-carbamate | Tetrazine | PBS, 37°C | ~70-85% | 10-30 min | |

| TCO-PEG-Val-Cit-PABC-MMAE | Mouse Plasma | 37°C | Significant cleavage | 24 hours | |

| TCO-PEGylated peptide | Human Plasma | 37°C | >70% intact after 24h | 24 hours |

Note: The stability of TCO-PEG-Val-Cit-PABC-MMAE in mouse plasma is influenced by the Val-Cit linker's susceptibility to carboxylesterases, not the TCO moiety itself.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to a payload and an antibody, and for the subsequent analysis of the tetrazine-triggered payload release.

Protocol for ADC Synthesis with this compound

This protocol outlines the steps for a two-part conjugation: first, attaching a payload to the this compound linker, and second, conjugating the linker-payload to an antibody.

References

The Strategic Imperative of PEG Linkers in Advancing Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering a potent combination of monoclonal antibody specificity and the cytotoxic power of small-molecule drugs. Central to the success of these complex biotherapeutics is the linker, a critical component that bridges the antibody and the payload. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a cornerstone in optimizing the performance and therapeutic index of ADCs. This technical guide delves into the multifaceted role of PEG linkers in ADC development, providing a comprehensive overview of their impact on pharmacokinetics, stability, and efficacy, supplemented with quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Core Functionality of PEG Linkers in ADCs

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that, when incorporated into the linker of an ADC, imparts several advantageous properties.[1][2][3] The primary rationale for PEGylation in ADC design is to enhance the overall "drug-like" properties of the conjugate, addressing key challenges associated with the inherent hydrophobicity of many cytotoxic payloads.[4][5]

The principal benefits of utilizing PEG linkers include:

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic agents are hydrophobic, which can lead to aggregation of the ADC, compromising its efficacy and potentially inducing an immune response. PEG linkers create a hydrophilic shield around the payload, improving the overall solubility of the ADC and preventing aggregation.

-

Improved Pharmacokinetics: The hydrophilic nature and increased hydrodynamic size conferred by the PEG chain significantly impact the pharmacokinetic (PK) profile of an ADC. This leads to a longer circulation half-life, reduced clearance, and consequently, increased exposure of the tumor to the therapeutic agent.

-

Reduced Immunogenicity: The PEG linker can mask potential immunogenic epitopes on both the payload and the antibody, thereby reducing the risk of an anti-drug antibody (ADA) response.

-

Facilitation of Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity-driven aggregation, PEG linkers enable the conjugation of a higher number of drug molecules per antibody. This can lead to enhanced potency, particularly for targets with low antigen expression.

Quantitative Impact of PEG Linkers on ADC Properties

The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize the therapeutic index of an ADC. The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key ADC attributes.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| ADC Configuration | PEG Chain Length | Half-Life (t½) | Clearance Rate | Reference |

| Non-PEGylated ADC | 0 | Baseline | Baseline | |

| PEGylated ADC | 2 units | Increased | Decreased | |

| PEGylated ADC | 4 units | Increased | Decreased | |

| PEGylated ADC | 8 units | Significantly Increased | Significantly Decreased | |

| PEGylated ADC | 12 units | Significantly Increased | Significantly Decreased | |

| PEGylated ADC | 24 units | Significantly Increased | Significantly Decreased | |

| Miniaturized ADC (No PEG) | 0 | 19.6 min | - | |

| Miniaturized ADC (4 kDa PEG) | ~90 units | 49.2 min (2.5-fold increase) | - | |

| Miniaturized ADC (10 kDa PEG) | ~227 units | 219.0 min (11.2-fold increase) | - |

Table 2: Influence of PEG Linker Length on In Vitro and In Vivo Efficacy

| ADC Configuration | PEG Chain Length | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Reference |

| Non-PEGylated ADC | 0 | Baseline | 11% reduction | |

| PEGylated ADC | 2 units | No significant change | 35-45% reduction | |

| PEGylated ADC | 4 units | No significant change | 35-45% reduction | |

| PEGylated ADC | 8 units | No significant change | 75-85% reduction | |

| PEGylated ADC | 12 units | No significant change | 75-85% reduction | |

| PEGylated ADC | 24 units | No significant change | 75-85% reduction | |

| Miniaturized ADC (No PEG) | 0 | Baseline | - | |

| Miniaturized ADC (4 kDa PEG) | ~90 units | 4.5-fold reduction | - | |

| Miniaturized ADC (10 kDa PEG) | ~227 units | 22-fold reduction | Most ideal |

Table 3: Effect of PEG Linker on Drug-to-Antibody Ratio (DAR)

| Linker-Payload Combination | PEG Spacer | Average DAR | Reference |

| Hydrophobic Val-Ala cleavable trigger | No PEG | 3.4 | |

| Hydrophobic Val-Ala cleavable trigger | PEG12 | 3.0 | |

| Less hydrophobic Val-Cit cleavable trigger | No PEG | 3.8 | |

| Less hydrophobic Val-Cit cleavable trigger | PEG12 | 2.7 | |

| Non-cleavable linker-payload | PEG2 | Similar DAR | |

| Non-cleavable linker-payload | PEG4 | Similar DAR |

Key Experimental Protocols for Characterizing PEGylated ADCs

Rigorous analytical characterization is paramount in the development of ADCs to ensure their quality, consistency, and safety. The following are detailed methodologies for key experiments used in the analysis of PEGylated ADCs.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for determining the DAR and drug load distribution of cysteine-linked ADCs by separating species based on their hydrophobicity.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

-

ADC sample

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.

-

Inject 10-20 µg of the ADC sample onto the column.

-

Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 280 nm.

-

Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

-

Calculate the area of each peak.

-

The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Analysis of Aggregation and Purity by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an ideal method for quantifying aggregates and assessing the purity of ADCs.

Materials:

-

HPLC system with a UV detector

-

SEC column (e.g., TSKgel G3000SWxl)

-

Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

-

ADC sample

Procedure:

-

Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min.

-

Inject 20-50 µg of the ADC sample onto the column.

-

Run the separation isocratically for 30 minutes.

-

Monitor the elution profile at 280 nm.

-

The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.

-

Calculate the percentage of aggregate and monomer by integrating the respective peak areas.

Intact Mass Analysis by Mass Spectrometry (MS)

MS is a powerful technique for confirming the identity and determining the mass of the intact ADC, which can be used to verify the DAR.

Materials:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF)

-

Reversed-phase C4 column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

ADC sample (deglycosylated for simpler spectra)

Procedure:

-

Equilibrate the C4 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject 5-10 µg of the deglycosylated ADC sample.

-

Elute the ADC using a gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

-

Introduce the eluent into the mass spectrometer.

-

Acquire mass spectra in the positive ion mode.

-

Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different drug-loaded species.

-

The observed masses can be used to confirm the number of conjugated drug-linker molecules.

Visualizing the Role and Impact of PEG Linkers in ADCs

Graphical representations are invaluable for understanding the complex mechanisms and relationships involved in ADC technology. The following diagrams, generated using the DOT language, illustrate key aspects of PEG linkers in ADCs.

Caption: General mechanism of action of an antibody-drug conjugate.

References

An In-depth Technical Guide to Copper-Free Click Chemistry Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry has emerged as a powerful tool in chemical biology, bioconjugation, and drug development, offering a robust and biocompatible method for covalently linking molecules in complex biological systems.[1] This guide provides a comprehensive technical overview of the core principles, key linker technologies, quantitative data, experimental protocols, and critical applications of copper-free click chemistry.

The genesis of "click chemistry," a concept introduced by K. Barry Sharpless, described a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The archetypal click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while highly efficient, is limited in biological applications due to the cytotoxicity of the copper catalyst.[2] This limitation spurred the development of copper-free alternatives that retain the desirable characteristics of click chemistry while being compatible with living systems.[3]

The two most prominent copper-free click chemistry reactions are Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction, most notably the tetrazine ligation. These reactions have revolutionized the site-specific labeling of biomolecules, enabling advancements in areas such as antibody-drug conjugates (ADCs), proteomics, in vivo imaging, and the synthesis of novel biomaterials.[4][5]

Core Chemistries and Linker Technologies

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage without the need for a metal catalyst. The reaction is driven by the release of ring strain from the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition.

A variety of cyclooctyne-based linkers have been developed, each with distinct reaction kinetics and stability. Some of the most commonly used cyclooctynes include:

-

Dibenzocyclooctynes (DBCO or ADIBO): These are widely used due to their high reactivity and stability.

-

Bicyclononynes (BCN): Known for their high stability and favorable reaction rates.

-

Difluorinated Cyclooctynes (DIFO): The electron-withdrawing fluorine atoms increase the reaction rate.

-

Biarylazacyclooctynone (BARAC): Exhibits very fast reaction kinetics.

The choice of cyclooctyne linker is critical and depends on the specific application, considering factors such as the desired reaction rate and the stability of the linker in the biological environment.

Tetrazine Ligation (iEDDA)

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, typically a trans-cyclooctene (TCO), is the fastest known bioorthogonal reaction, with second-order rate constants orders of magnitude higher than SPAAC. This exceptionally fast reaction rate allows for efficient labeling at very low concentrations, making it ideal for in vivo applications.

The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. The kinetics of the reaction can be tuned by modifying the electronic properties of both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally increase the reaction rate.

Quantitative Data: A Comparative Analysis of Linker Kinetics

The selection of an appropriate copper-free click chemistry linker is often dictated by the required reaction kinetics for a given application. The following tables summarize the second-order rate constants for various SPAAC and tetrazine ligation reactions, providing a basis for comparison.

| Cyclooctyne Linker | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| DBCO (ADIBO) | Benzyl Azide | ~0.1 - 0.9 | |

| BCN | Benzyl Azide | ~0.03 - 0.1 | |

| DIFO | Benzyl Azide | ~0.04 - 0.07 | |

| BARAC | Benzyl Azide | ~0.3 - 0.9 | |

| TMTH | Benzyl Azide | 4.0 ± 0.4 |

Table 1: Comparison of second-order rate constants for various SPAAC reactions.

| Tetrazine | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 - 30,000 | |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~1000 | |

| 3-(p-benzylaminocarbonyl)phenyl-6-methyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~330 | |

| 3,6-diphenyl-s-tetrazine | norbornene | ~0.155 |

Table 2: Comparison of second-order rate constants for various tetrazine ligation reactions.

Experimental Protocols

The following are generalized protocols for performing SPAAC and tetrazine ligation reactions for bioconjugation. Optimal conditions, such as reagent concentrations and reaction times, may need to be determined empirically for specific applications.

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes a typical procedure for labeling an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized molecule (e.g., DBCO-PEG4-Fluorophore) dissolved in a compatible organic solvent (e.g., DMSO)

-

Desalting column or other purification system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).

-

Ensure the azide-modified protein is at a suitable concentration in a buffer free of interfering substances.

-

-

Conjugation Reaction:

-

To the azide-modified protein solution, add the DBCO-functionalized molecule stock solution to achieve a final molar excess of the DBCO reagent (typically 3-10 fold excess). The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations. Protect from light if using a fluorescent dye.

-

-

Purification:

-

Remove the excess, unreacted DBCO-functionalized molecule using a desalting column, dialysis, or other appropriate purification method.

-

-

Characterization:

-

Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

-

General Protocol for Tetrazine Ligation

This protocol outlines a typical procedure for conjugating a TCO-modified protein to a tetrazine-functionalized molecule.

Materials:

-

TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

Tetrazine-functionalized molecule dissolved in a compatible organic solvent (e.g., DMSO)

-

Desalting column or other purification system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the tetrazine-functionalized molecule in DMSO (e.g., 1 mM).

-

Ensure the TCO-modified protein is at a suitable concentration in a buffer free of interfering substances.

-

-

Conjugation Reaction:

-

Add the tetrazine-functionalized molecule stock solution to the TCO-modified protein solution. A slight molar excess (1.1-1.5 fold) of the tetrazine reagent is often sufficient due to the fast reaction kinetics.

-

Incubate the reaction mixture at room temperature. The reaction is typically complete within 5 to 60 minutes. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification:

-

Purify the conjugate to remove any unreacted tetrazine-functionalized molecule using a desalting column or a similar method.

-

-

Characterization:

-

Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful ligation.

-

Mandatory Visualizations

Factors Influencing Copper-Free Click Chemistry Kinetics

Caption: Factors influencing the reaction rates of SPAAC and Tetrazine Ligation.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

Caption: Workflow for the synthesis of a homogeneous ADC using SPAAC.

Logical Relationship: PROTAC Synthesis Using Click Chemistry

Caption: Modular synthesis of a PROTAC molecule using copper-free click chemistry.

Signaling Pathway Investigation: Cellular Target Identification of α,β-Unsaturated Carbonyls

Caption: Investigating cellular targets of α,β-unsaturated carbonyls using click chemistry.

Conclusion

Copper-free click chemistry linkers have become indispensable tools for researchers across various scientific disciplines. The ability to perform highly efficient and specific bioconjugations in living systems has opened up new avenues for understanding complex biological processes and for developing novel therapeutic and diagnostic agents. The continued development of new linkers with improved kinetics and stability, along with the expanding applications of these technologies, promises to further accelerate innovation in life sciences and medicine.

References

An In-Depth Technical Guide to Sco-peg2-NH2 (CAS: 2141976-34-1): A Novel Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sco-peg2-NH2 is a specialized chemical linker designed for the burgeoning field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its structural features, intended applications, and the scientific principles underpinning its use. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this paper extrapolates its utility based on the well-established roles of its constituent moieties in advanced drug delivery systems. We will delve into the significance of its cleavable nature, the function of the polyethylene glycol (PEG) spacer, and its application in copper-free click chemistry.

Introduction to this compound

This compound (CAS number 2141976-34-1) is a heterobifunctional linker molecule. Such linkers are critical components in the design of complex biomolecules like ADCs, which combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker's role is to ensure the stable attachment of the drug to the antibody during circulation in the bloodstream and to facilitate the release of the drug at the target site.

The structure of this compound incorporates three key features: a strained cyclooctyne group (SCO), a two-unit polyethylene glycol spacer (peg2), and a primary amine group (-NH2). This combination of functionalities makes it a versatile tool for bioconjugation, particularly through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2141976-34-1 | Supplier Data |

| Molecular Formula | C15H26N2O4 | Supplier Data |

| Molecular Weight | 298.38 g/mol | Supplier Data |

| Purity | >95% | Supplier Data |

| Solubility | Soluble in DMSO | Supplier Data |

| Storage | Dry, cool, and dark conditions | Supplier Data |

Core Technology: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is designed for use in copper-free click chemistry, specifically SPAAC. This bioorthogonal reaction is highly valued in drug development for its ability to form a stable covalent bond between two molecules in a complex biological environment without interfering with native biochemical processes.

The reaction occurs between the strained cyclooctyne (SCO) group on the linker and an azide-modified molecule (e.g., a cytotoxic drug or a modified antibody). The inherent ring strain of the cyclooctyne drives the reaction forward, eliminating the need for a cytotoxic copper catalyst, which is a significant advantage for in vivo applications.

Below is a conceptual workflow for conjugating a payload to an antibody using this compound.

Caption: Conceptual workflow for ADC synthesis using this compound.

The Role of the Cleavable Linker

This compound is described as a cleavable linker, which is a critical feature for the efficacy of many ADCs. Cleavable linkers are designed to be stable in the systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cells. This targeted release of the cytotoxic payload minimizes off-target toxicity.

There are several mechanisms by which cleavable linkers can be broken:

-

Protease-sensitivity: The linker contains a peptide sequence that is a substrate for proteases, such as cathepsin B, which are abundant in the lysosomes of cancer cells.

-

pH-sensitivity: The linker incorporates a moiety, like a hydrazone, that is hydrolyzed in the acidic environment of endosomes and lysosomes.

-

Glutathione-sensitivity: The linker contains a disulfide bond that is reduced in the cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.

While the specific cleavage mechanism for this compound is not detailed in the available literature, its intended use in ADCs suggests it would incorporate one of these functionalities.

Caption: General mechanism of action for a cleavable ADC.

The Function of the PEG Spacer

The "peg2" component of this compound refers to a two-unit polyethylene glycol spacer. PEGylation, the process of incorporating PEG chains, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

Benefits of PEGylation in ADCs:

-

Increased Solubility: PEG is hydrophilic and can improve the solubility of hydrophobic payloads, which can otherwise lead to aggregation of the ADC.

-

Enhanced Stability: The PEG chain can shield the payload and the linker from enzymatic degradation.

-

Reduced Immunogenicity: PEG can mask epitopes on the antibody, reducing the potential for an immune response.

-

Improved Pharmacokinetics: The increased hydrodynamic volume provided by the PEG spacer can reduce renal clearance, leading to a longer circulation half-life.

The short, two-unit PEG chain in this compound is likely intended to confer some of these benefits without being overly bulky, which could potentially interfere with antibody binding or cell penetration.

Experimental Protocols (General)

While specific protocols for this compound are not available, the following are generalized methodologies for the key steps in which this linker would be used. Note: These are illustrative and would require optimization for specific antibodies and payloads.

Antibody Modification with this compound

This protocol describes the conjugation of the amine group of this compound to carboxyl groups on an antibody.

-

Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Activation of Antibody Carboxyl Groups:

-

Add a 50-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 100-fold molar excess of NHS (N-hydroxysuccinimide) to the antibody solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Activation Reagents:

-

Use a desalting column to remove excess EDC and NHS.

-

-

Conjugation with this compound:

-

Immediately add a 20-fold molar excess of this compound (dissolved in DMSO) to the activated antibody solution.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Purification of the Modified Antibody:

-

Purify the Sco-peg2-modified antibody using size-exclusion chromatography to remove unreacted linker.

-

SPAAC Reaction with an Azide-Modified Payload

This protocol describes the copper-free click reaction between the Sco-peg2-modified antibody and an azide-containing payload.

-

Preparation of Reactants:

-

Prepare the Sco-peg2-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO).

-

-

Click Reaction:

-

Add a 5 to 10-fold molar excess of the azide-modified payload to the antibody solution.

-

Incubate for 12-24 hours at 4°C or room temperature, depending on the stability of the components.

-

-

Purification of the ADC:

-

Purify the final ADC conjugate using a suitable chromatography method, such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC), to remove excess payload and other impurities.

-

-

Characterization:

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity.

-

Conclusion

This compound is a promising linker for the development of next-generation bioconjugates, particularly ADCs. Its design incorporates features that address key challenges in the field, including the need for stable, yet cleavable, drug attachment and favorable pharmacokinetic properties. The inclusion of a strained cyclooctyne for copper-free click chemistry aligns with the demand for bioorthogonal conjugation methods that are safe for in vivo applications. While further research is needed to fully characterize its performance in specific therapeutic constructs, the principles underlying its design suggest it is a valuable tool for researchers and drug developers in the field of targeted therapy.

The Strategic Application of Sco-peg2-NH2 in Advanced Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sco-peg2-NH2, a cleavable PEGylated linker, and its pivotal role in the development of next-generation antibody-drug conjugates (ADCs). We will explore its chemical properties, detailed experimental applications, and the strategic rationale for its use in targeted cancer therapy.

Core Properties of this compound

This compound is a bifunctional linker molecule featuring a cyclooctyne group (SCO) for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal amine group (NH2) for conjugation. The PEG spacer enhances solubility and improves the pharmacokinetic profile of the resulting ADC.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆N₂O₄ | |

| Molecular Weight | 298.38 g/mol | |

| Appearance | Solid or oil | |

| Solubility | Soluble in organic solvents like DMSO and DMF. Aqueous solubility is enhanced by the PEG spacer. | |

| Purity | Typically >95% | |

| Storage Conditions | Store at -20°C or -80°C, protected from moisture. Stock solutions in anhydrous solvents can be stored for several days at -20°C.[4][5] | |

| Reactivity | The cyclooctyne group reacts specifically with azides via strain-promoted alkyne-azide cycloaddition (SPAAC). The amine group can be functionalized to react with various moieties on antibodies or payloads. |

Experimental Protocols

The use of this compound in ADC synthesis typically involves a multi-step process. The following protocols are representative of the key experimental procedures.

Antibody Modification with a DBCO-PEG Linker

This protocol describes the functionalization of an antibody with a DBCO-PEG-NHS ester, a process analogous to the use of an NHS-activated derivative of this compound. This prepares the antibody for conjugation with an azide-modified payload.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

-

DBCO-PEG-NHS ester (or NHS-activated this compound)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS, adjusting the pH to 8.0-8.5 to enhance the reactivity of the NHS ester with lysine residues.

-

Linker Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain the integrity of the antibody.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Purify the DBCO-functionalized antibody from excess linker and byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS.

Conjugation of Azide-Payload to DBCO-Antibody via SPAAC

Materials:

-

DBCO-functionalized antibody

-

Azide-modified cytotoxic payload

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified payload in the reaction buffer.

-

Incubation: Allow the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to proceed by incubating at 4°C overnight or at room temperature for 4-12 hours.

-

Purification: Purify the resulting ADC from the unreacted payload using SEC or hydrophobic interaction chromatography (HIC).

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV/Vis spectroscopy, HIC, and mass spectrometry.

Using UV/Vis Spectroscopy (Simplified Protocol):

-

Determine the extinction coefficients of the antibody and the payload at 280 nm and the wavelength of maximum absorbance for the payload.

-

Measure the absorbance of the purified ADC at both wavelengths.

-

Calculate the concentrations of the antibody and the payload using the Beer-Lambert law, correcting for the absorbance of the other component at each wavelength.

-

The DAR is the molar ratio of the payload to the antibody.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.

Materials:

-

HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)

-

HER2-negative cancer cell line (e.g., MDA-MB-468) for control

-

Cell culture medium and supplements

-

ADC of interest

-

MTT reagent

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC and control antibodies. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a period of 48 to 144 hours.

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Signaling Pathway and Experimental Workflow Diagrams

ADC Synthesis and Mechanism of Action Workflow

The following diagram illustrates the general workflow for synthesizing an ADC using a this compound-like linker and its subsequent mechanism of action.

References

The Strategic Application of Sco-peg2-NH2 in Targeted Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted therapeutics, particularly in oncology, is increasingly dominated by precision molecules such as Antibody-Drug Conjugates (ADCs). The efficacy and safety of these complex bioconjugates are critically dependent on the linker technology that connects the targeting antibody to the potent cytotoxic payload. This technical guide provides an in-depth overview of Sco-peg2-NH2, a heterobifunctional linker featuring a strained cyclooctyne (SCO) moiety, a two-unit polyethylene glycol (PEG) spacer, and a primary amine (NH2). While specific peer-reviewed data on the direct application of this compound in published ADC constructs remains limited, this guide will elucidate its core properties and provide a framework for its strategic implementation in targeted drug delivery research. We will present generalized experimental protocols, representative data from ADCs utilizing similar PEGylated linkers, and conceptual signaling pathways to equip researchers with the necessary knowledge for the evaluation and application of this linker in novel therapeutic candidates.

Introduction to this compound

This compound is a chemical linker designed for the synthesis of bioconjugates, most notably ADCs. Its structure is tailored to facilitate the precise and stable attachment of a payload to a targeting moiety.

Key Features:

-

Strained Cyclooctyne (SCO): This functional group is central to its utility, enabling copper-free click chemistry. Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions with azide-modified molecules. This bioorthogonal reaction is highly efficient and can be performed under mild, aqueous conditions, which is crucial for maintaining the integrity of sensitive biomolecules like antibodies.

-

Polyethylene Glycol (PEG) Spacer: The two-unit PEG chain (peg2) is a hydrophilic spacer that offers several advantages in ADC design. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1] The PEG spacer can enhance the solubility of the ADC, particularly when conjugated with hydrophobic payloads, and can create a hydrophilic cloud that may shield the ADC from premature clearance by the reticuloendothelial system.[1]

-

Primary Amine (NH2): The terminal amine group provides a reactive handle for the covalent attachment of a payload or a payload-containing linker. This is typically achieved through amide bond formation with an activated carboxylic acid on the drug molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for designing and executing conjugation strategies.

| Property | Value | Reference |

| Molecular Formula | C15H26N2O4 | [2] |

| Molecular Weight | 298.38 g/mol | [2] |

| CAS Number | 2141976-34-1 | [2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C, keep dry and dark |

Role in Targeted Drug Delivery

The primary application of this compound is in the construction of ADCs for targeted drug delivery. The linker's design allows for a modular and efficient approach to ADC synthesis.

Mechanism of Action in ADC Assembly

The conceptual workflow for utilizing this compound in the assembly of an ADC is depicted in the following diagram. This process involves the sequential attachment of the linker to the payload and then to the azide-modified antibody.

Experimental Protocols

The following sections provide generalized, detailed protocols for the key experimental steps involved in creating an ADC using a linker like this compound. These protocols are intended as a starting point and will require optimization for specific antibodies, payloads, and research objectives.

Protocol for Antibody Modification with an Azide Group

This protocol describes the introduction of azide groups onto a monoclonal antibody (mAb) by targeting primary amines (e.g., lysine residues) using an NHS-ester functionalized azide reagent.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azido-PEGn-NHS ester (or similar azide-functionalizing reagent)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis cassettes for purification

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the amine-free reaction buffer to a final concentration of 2-10 mg/mL.

-

Determine the precise concentration of the mAb using a UV-Vis spectrophotometer at 280 nm.

-

-

Reagent Preparation:

-

Allow the Azido-PEGn-NHS ester to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of the Azido-PEGn-NHS ester in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the Azido-PEGn-NHS ester stock solution to the mAb solution. The optimal molar ratio should be determined empirically.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted azide reagent and quenching buffer by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against PBS.

-

-

Characterization:

-

Determine the concentration of the azide-modified antibody.

-

The degree of labeling (azide-to-antibody ratio) can be determined using methods such as MALDI-TOF mass spectrometry or by reacting with a dye-labeled alkyne followed by spectroscopic analysis.

-

Protocol for Conjugation of this compound to a Carboxylic Acid-Containing Payload

This protocol details the activation of a carboxylic acid on a payload molecule and its subsequent conjugation to the amine group of this compound.

Materials:

-

Carboxylic acid-containing payload

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

HPLC for purification and analysis

Procedure:

-

Payload Activation:

-

Dissolve the payload, EDC, and NHS in the anhydrous organic solvent. A typical molar ratio is 1:1.5:1.5 (Payload:EDC:NHS).

-

Stir the reaction at room temperature for 15-60 minutes to form the NHS-activated payload. The progress of the activation can be monitored by HPLC or TLC.

-

-

Conjugation to this compound:

-

Dissolve this compound in the reaction buffer.

-

Add the activated payload solution to the this compound solution. A slight molar excess of the activated payload may be used.

-

Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the aminolysis of the NHS ester.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction by HPLC.

-

-

Purification:

-

Purify the Sco-peg2-Payload conjugate using preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

-

Characterization:

-

Confirm the identity and purity of the Sco-peg2-Payload conjugate by LC-MS and NMR.

-

Protocol for Copper-Free Click Chemistry (SPAAC)

This protocol describes the final step of conjugating the Sco-peg2-Payload to the azide-modified antibody.

Materials:

-

Azide-modified antibody

-

Sco-peg2-Payload conjugate

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Analytical size-exclusion chromatography (SEC) system

-

Hydrophobic interaction chromatography (HIC) system

Procedure:

-

Reaction Setup:

-

Dissolve the Sco-peg2-Payload conjugate in a minimal amount of DMSO or another compatible solvent.

-

Add a 3-5 fold molar excess of the Sco-peg2-Payload solution to the azide-modified antibody solution in the reaction buffer.

-

-

Conjugation Reaction:

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 24-48 hours. The reaction progress can be monitored by analytical SEC or HIC to observe the formation of the ADC.

-

-

Purification:

-

Purify the resulting ADC from unreacted payload-linker conjugate and other small molecules using SEC or tangential flow filtration.

-

-

Characterization:

-

Determine the final protein concentration.

-

Assess the purity and aggregation of the ADC by SEC.

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) and/or HIC.

-

Confirm the identity and integrity of the ADC by mass spectrometry.

-

Quantitative Data Analysis (Representative)

Impact of PEG Linker Length on ADC Pharmacokinetics

The length of the PEG spacer can significantly influence the clearance rate of an ADC. Longer PEG chains generally lead to a slower clearance.

| Linker | Clearance (mL/day/kg) in Rats |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| Adapted from Burke et al., 2017. This data is representative and not specific to this compound. |

Representative In Vitro Cytotoxicity Data

The in vitro potency of an ADC is typically assessed using cytotoxicity assays on antigen-positive and antigen-negative cell lines.

| Cell Line | Target Antigen | ADC Treatment | IC50 (nM) |

| BT-474 | HER2-positive | Trastuzumab-PEG4-MMAE | 1.5 |

| MCF-7 | HER2-negative | Trastuzumab-PEG4-MMAE | >1000 |

| BT-474 | HER2-positive | Non-targeting IgG-PEG4-MMAE | >1000 |

| This data is hypothetical and for illustrative purposes only. |

Signaling Pathways in Targeted Drug Delivery

The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell, leading to its death. The mechanism of cell killing is dependent on the payload. For instance, payloads like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

General ADC Mechanism of Action and Downstream Signaling

The following diagram illustrates the general mechanism of action of an ADC from receptor binding to the induction of apoptosis.

Conclusion

This compound is a promising heterobifunctional linker for the development of ADCs and other targeted bioconjugates. Its strained cyclooctyne moiety allows for efficient and bioorthogonal copper-free click chemistry, while the PEG spacer can impart favorable physicochemical and pharmacokinetic properties. Although specific data on its performance in ADC constructs is not yet widely published, the principles and protocols outlined in this guide provide a solid foundation for researchers to incorporate and evaluate this compound in their drug delivery platforms. As with any component in the complex architecture of an ADC, rigorous empirical testing and optimization will be paramount to unlocking its full therapeutic potential.

References

The Amine Group in Sco-peg2-NH2: A Technical Guide to its Function in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the primary amine group (-NH2) in the heterobifunctional linker, Sco-peg2-NH2. This linker is a valuable tool in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). We will delve into the chemical reactivity of the amine terminus, provide detailed experimental protocols for its conjugation, present quantitative data to inform reaction optimization, and illustrate its function within the broader context of ADC synthesis.

Core Function of the Amine Group in this compound

The this compound linker is comprised of three key components: an S-cyclooctyne (SCO) group for copper-free click chemistry, a short polyethylene glycol (PEG2) spacer, and a terminal primary amine (-NH2) group. The primary function of the amine group is to serve as a versatile and reactive nucleophilic handle for the covalent attachment of molecules.[1][2]

In the realm of bioconjugation, this amine group is most commonly employed to react with electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, to form exceptionally stable amide bonds.[1][2] This reactivity is fundamental to the construction of complex biomolecules, enabling the stable linkage of payloads, such as cytotoxic drugs, to the linker before its subsequent attachment to a targeting moiety like an antibody.

The primary amine is a ubiquitous functional group in biological systems, particularly in the lysine residues of proteins.[2] This makes amine-reactive chemistries a well-established and reliable method for bioconjugation. The strategic placement of the amine group on the this compound linker allows for a modular and sequential approach to building bioconjugates.

Chemical Reactivity and Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This inherent nucleophilicity drives its reaction with various electrophilic partners. The most prevalent reaction in the context of bioconjugation is the acylation of the amine by an NHS ester.

Reaction with NHS Esters:

NHS esters are highly reactive towards primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0) and result in the formation of a stable amide bond with the release of N-hydroxysuccinimide as a byproduct.

-

Diagram of the Amine-NHS Ester Reaction

Caption: Reaction of the amine group with an NHS ester to form a stable amide bond.

Data Presentation: Factors Influencing Amine Conjugation

The efficiency and specificity of the amine conjugation reaction are influenced by several factors. The following tables summarize key quantitative data to guide the optimization of experimental conditions.

Table 1: Effect of pH on NHS Ester Reaction Efficiency

| pH | Half-life of NHS Ester | Relative Reaction Rate (Amine vs. Hydrolysis) |

| 7.0 | 4-5 hours | Favorable for amine reaction |

| 8.0 | ~1 hour | Optimal balance for many proteins |

| 8.6 | ~10 minutes | Increased hydrolysis, potentially lower yield |

Data compiled from general knowledge on NHS ester chemistry.

Table 2: Comparison of Amine-Reactive Chemistries

| Reactive Group | Target | Bond Formed | Stability | Key Advantages |

| NHS Ester | Primary Amine | Amide | Excellent | High reactivity and stability, well-established. |

| Isothiocyanate | Primary Amine | Thiourea | Good | Alternative to NHS esters. |

| Reductive Amination | Primary Amine | Secondary Amine | Excellent | Requires a reducing agent, can be highly specific. |

Experimental Protocols

The following protocols provide a detailed methodology for the two-step synthesis of an antibody-drug conjugate using this compound. This workflow first involves the conjugation of a drug payload to the amine group of the linker, followed by the attachment of the drug-linker construct to an azide-modified antibody.

Protocol 1: Conjugation of a Drug Payload to the Amine Group of this compound

This protocol describes the reaction of an NHS-ester activated cytotoxic drug with the primary amine of this compound.

Materials:

-

NHS-ester activated drug payload

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolution of Reactants:

-

Dissolve the NHS-ester activated drug payload in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 12 mM (1.2 molar equivalents).

-

-

Conjugation Reaction:

-

In a clean, dry reaction vial, add the dissolved NHS-ester activated drug.

-

Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

-

Slowly add the dissolved this compound to the reaction mixture while stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Reaction Monitoring and Purification:

-

Monitor the progress of the reaction by LC-MS to confirm the formation of the drug-linker conjugate.

-

Once the reaction is complete, purify the crude product by reverse-phase HPLC to isolate the Sco-peg2-Drug conjugate.

-

-

Characterization:

-

Confirm the identity and purity of the purified conjugate by mass spectrometry.

-

Protocol 2: Conjugation of the Sco-peg2-Drug to an Azide-Modified Antibody (SPAAC)

This protocol details the copper-free click chemistry reaction between the SCO group of the drug-linker conjugate and an azide-functionalized antibody.

Materials:

-

Purified Sco-peg2-Drug conjugate

-

Azide-modified antibody (in PBS, pH 7.4)

-

Size-Exclusion Chromatography (SEC) system for purification

-

UV-Vis spectrophotometer and mass spectrometer for characterization

Procedure:

-

Preparation of Reactants:

-

Dissolve the purified Sco-peg2-Drug conjugate in an aqueous-miscible solvent such as DMSO.

-

Ensure the azide-modified antibody is in an amine-free buffer like PBS at a concentration of 2-10 mg/mL.

-

-

SPAAC Reaction:

-

Add a 3-5 fold molar excess of the Sco-peg2-Drug conjugate to the antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain antibody stability.

-

Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours, with gentle mixing.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted drug-linker conjugate and other small molecules using a size-exclusion chromatography (SEC) column.

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

-

Assess the purity and aggregation state of the final ADC by SEC.

-

Confirm the identity and integrity of the ADC by mass spectrometry.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of an ADC using this compound.

-

Workflow for Two-Step ADC Synthesis

Caption: Workflow for the synthesis of an ADC using a bifunctional linker.

-

Logical Relationship of this compound Components

Caption: Functional components of the this compound linker.

References

An In-depth Technical Guide to the Solubility and Biocompatibility of PEGylated Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules and surfaces, is a cornerstone strategy in pharmaceutical sciences for enhancing the therapeutic potential of drugs, proteins, and nanoparticles. This guide provides a detailed examination of two critical attributes conferred by PEGylation: solubility and biocompatibility. By improving aqueous solubility and creating a "stealth" shield that reduces immunogenicity and rapid clearance, PEGylation profoundly alters the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document delves into the core principles, presents quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for professionals in drug development.

Enhanced Solubility through PEGylation

The conjugation of PEG, a hydrophilic and water-soluble polymer, dramatically improves the solubility of hydrophobic drugs and proteins. The long, flexible PEG chains have a high affinity for water molecules, effectively creating a hydrophilic shell around the conjugated molecule, which prevents aggregation and precipitation in aqueous environments.[1][2][3] This enhanced solubility is critical for formulation development, particularly for parenteral administration where high drug concentrations are often required.[4][5]

Quantitative Data: Solubility Enhancement

The impact of PEGylation on solubility can be quantified using various methods. The PEG-induced precipitation assay is a common technique to assess the relative solubility of proteins. In this assay, the concentration of PEG required to induce precipitation is measured; a higher required PEG concentration indicates greater intrinsic solubility of the protein.

| Compound Type | Measurement Method | Observation | Reference |

| Monoclonal Antibody (mAb1) | PEG-induced Precipitation | Apparent solubility determined by extrapolation was 4127 mg/mL, though noted as unrealistically high, the method is used for relative comparison. | |

| Various Proteins | PEG-induced Precipitation | A log-linear relationship exists between protein solubility and the weight percent of PEG, allowing for the determination of apparent maximum solubility. | |

| Peptides | PEG Solubility Assay | PEG1/2 values (PEG concentration at which 50% of the peptide precipitates) are used to compare the relative solubility of different peptide variants. | |

| Small Molecules (e.g., ICG) | Blood Retention Studies | Conjugation of PEG (MW > 20 kDa) to indocyanine green significantly increased its blood retention, an indirect indicator of improved stability and solubility in plasma. |

Experimental Protocol: PEG-Induced Protein Precipitation Assay

This protocol is adapted from established methods for determining the relative apparent solubility of proteins.

Objective: To determine the relative solubility of a protein by measuring its concentration in the supernatant after precipitation is induced by varying concentrations of polyethylene glycol (PEG).

Materials:

-

Protein stock solution of known concentration (e.g., 10-20 mg/mL) in a desired buffer.

-

High molecular weight PEG stock solution (e.g., 40% w/v PEG 8000 or 10000) in the same buffer. The pH of the PEG solution must be readjusted to match the buffer pH after PEG dissolution.

-

Assay buffer.

-

Microcentrifuge tubes (1.5 mL).

-

Benchtop microcentrifuge.

-

UV-Vis spectrophotometer and cuvettes or a microplate reader.

Procedure:

-

Sample Preparation:

-

Create a series of microcentrifuge tubes. In each tube, mix aliquots of the protein stock solution, the 40% PEG stock solution, and the assay buffer to achieve a final fixed protein concentration and a range of final PEG concentrations (e.g., 0% to 20% w/v). The final volume in each tube should be constant (e.g., 500 µL).

-

Prepare control samples containing only buffer and the corresponding PEG concentrations to serve as blanks.

-

-

Incubation and Precipitation:

-

Gently vortex the tubes to ensure thorough mixing.

-

Incubate the samples at a constant temperature (e.g., 20°C or room temperature) for a set period (e.g., 1-2 hours) to allow precipitation to reach equilibrium.

-

-

Centrifugation:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for a specified time (e.g., 15-30 minutes) to pellet the precipitated protein.

-

-

Supernatant Analysis:

-

Carefully collect the supernatant from each tube without disturbing the pellet.

-

Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer at 280 nm or a suitable protein quantification assay (e.g., BCA assay). Use the corresponding PEG-buffer solutions as blanks.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the measured protein solubility (concentration in the supernatant) on the y-axis against the corresponding PEG concentration (%) on the x-axis.

-

A linear relationship is typically observed. Perform a linear regression on the data points.

-

The y-intercept of the regression line represents the natural log of the apparent solubility of the protein in the absence of PEG. The absolute value is determined by taking the exponential of the y-intercept. This value is used for comparing the relative solubility of different proteins or formulations.

-

Visualization: Workflow for PEG-Induced Solubility Assay

References

- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular insights into the improved clinical performance of PEGylated interferon therapeutics: a molecular dynamics perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Streamlining Antibody Conjugation with SCO-PEG2-NH2 for Advanced Bioconjugates

Introduction

Antibody-drug conjugates (ADCs) represent a cutting-edge class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1] This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity to healthy tissues. The construction of a stable and effective ADC relies on three key components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects the two. The linker's properties are critical, influencing the stability, solubility, and pharmacokinetic profile of the entire conjugate.

Polyethylene glycol (PEG) linkers are frequently employed in bioconjugation to enhance the properties of therapeutic proteins. PEGylation can increase circulation half-life, improve solubility, prevent aggregation, and reduce immunogenicity. When combined with highly efficient and specific ligation chemistries like "click chemistry," these linkers enable precise control over the conjugation process.

This application note provides a detailed protocol for the two-stage conjugation of a payload to an antibody using a SCO-PEG2-NH2 linker system. The protocol first involves the activation of the antibody with a strained cyclooctyne (SCO) moiety via an N-Hydroxysuccinimide (NHS) ester reaction. This is followed by a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) to conjugate an azide-functionalized molecule of interest (e.g., a cytotoxic drug, fluorescent dye, or biotin). This copper-free click chemistry approach is bioorthogonal, highly specific, and proceeds efficiently under mild conditions, ensuring the integrity and functionality of the antibody.

Principle of the Method

The conjugation process is performed in two main stages:

-

Antibody Activation: The antibody is reacted with a SCO-PEG2-NHS ester. The NHS ester group forms a stable amide bond with the primary amines on lysine residues of the antibody. This step introduces the reactive cyclooctyne handle onto the antibody surface.

-

Copper-Free Click Chemistry Conjugation: The SCO-functionalized antibody is then reacted with a molecule containing an azide group. The strain in the cyclooctyne ring drives a [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a copper catalyst.

This method allows for precise control over the conjugation process and results in a homogeneously labeled antibody conjugate.

Experimental Workflow Diagram

Caption: Figure 1. Experimental Workflow for this compound Antibody Conjugation.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Monoclonal Antibody (mAb) | User-provided | Target protein for conjugation |

| SCO-PEG2-NHS Ester | Commercial Source | Amine-reactive linker for antibody activation |

| Azide-Functionalized Payload | User-provided | Molecule to be conjugated (drug, dye, etc.) |

| Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Standard Lab Supply | Reaction and storage buffer |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Standard Lab Supply | Solvent for NHS ester and payload |

| Zeba™ Spin Desalting Columns | Commercial Source | Buffer exchange and purification |

| Tris Buffer, 1M, pH 7.5 | Standard Lab Supply | Quenching reagent |

Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

It is critical to remove any buffers containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) as they will compete with the NHS ester reaction.

-

Prepare the Antibody: Dilute the stock antibody solution to a concentration of 1-10 mg/mL using an amine-free buffer such as PBS at pH 7.2-7.5.

-

Buffer Exchange: Use a desalting column (e.g., Zeba Spin Desalting Column) to exchange the antibody into the reaction buffer (PBS, pH 7.2-7.5). Follow the manufacturer's instructions for the column.

-

Determine Concentration: After buffer exchange, measure the antibody concentration using a spectrophotometer at 280 nm (A280).

Protocol 2: Stage 1 - Antibody Activation with SCO-PEG2-NHS Ester

This protocol is based on typical NHS ester conjugation procedures. The molar excess of the linker may need to be optimized to achieve the desired degree of labeling.

-

Prepare SCO-PEG2-NHS Ester Solution: Immediately before use, dissolve the SCO-PEG2-NHS ester in anhydrous DMSO to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.

-

Calculate Reagent Volumes: Determine the volume of the 10 mM SCO-PEG2-NHS ester solution needed to achieve a desired molar excess relative to the antibody. A 20-fold molar excess is a common starting point.

-

Moles of Antibody = (Antibody Mass (g)) / (Antibody MW ( g/mol ))

-

Moles of NHS Ester = Moles of Antibody x Molar Excess

-

Volume of NHS Ester (µL) = (Moles of NHS Ester x 1,000,000) / 10 mM

-

-

Reaction: Add the calculated volume of the SCO-PEG2-NHS ester solution to the prepared antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

-

Purification: Remove the excess, unreacted SCO-PEG2-NHS ester using a desalting column equilibrated with PBS, pH 7.2. This step is crucial to prevent the unreacted linker from interfering with the subsequent click reaction.

Protocol 3: Stage 2 - Copper-Free Click Chemistry Conjugation

This protocol outlines the strain-promoted alkyne-azide cycloaddition (SPAAC).

-

Prepare Azide-Payload Solution: Dissolve the azide-functionalized payload in DMSO to a concentration of 10-20 mM.

-

Calculate Reagent Volumes: Determine the volume of the azide-payload solution required. A 5 to 10-fold molar excess of the azide-payload relative to the SCO-activated antibody is a typical starting point.

-

Reaction: Add the calculated volume of the azide-payload solution to the purified SCO-activated antibody.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques if required.

-

Final Purification: Remove the excess, unreacted azide-payload by performing a final buffer exchange using a desalting column or size-exclusion chromatography (SEC). The final conjugate should be in a suitable storage buffer (e.g., PBS).

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Reaction Buffer | Phosphate-Buffered Saline (PBS) | pH 7.2-7.5 for NHS reaction; pH 6.5-7.5 for click chemistry. |

| SCO-PEG2-NHS Molar Excess | 10- to 40-fold | Start with a 20-fold excess and optimize as needed. |

| NHS Reaction Time | 30-60 min at Room Temp or 2h on Ice | Longer times or higher pH can lead to hydrolysis of the NHS ester. |

| Azide-Payload Molar Excess | 5- to 10-fold | Optimization may be required based on payload characteristics. |

| Click Reaction Time | 2h at Room Temp or Overnight at 4°C | Reaction is typically efficient and complete within this timeframe. |

Characterization of the Antibody Conjugate

Comprehensive analytical characterization is essential to ensure the quality, efficacy, and safety of the final antibody conjugate.

Protocol 4: Characterization Methods

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Purpose: To confirm successful conjugation and assess purity. The conjugated antibody will have a higher molecular weight than the unconjugated antibody, resulting in a shift on the gel.

-

Method: Run samples of the unconjugated antibody, the SCO-activated antibody, and the final conjugate on an SDS-PAGE gel under reducing and non-reducing conditions. Visualize proteins using a suitable stain (e.g., Coomassie Blue).

-

-

SEC-HPLC (Size-Exclusion High-Performance Liquid Chromatography):

-

Purpose: To determine the extent of aggregation and to purify the monomeric conjugate.

-

Method: Inject the purified conjugate onto an SEC-HPLC system. The monomeric peak should be well-resolved from any high molecular weight aggregates or low molecular weight fragments.

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the precise mass of the conjugate and calculate the drug-to-antibody ratio (DAR).

-

Method: Techniques like MALDI-TOF or ESI-MS can be used to analyze the intact or deglycosylated conjugate. The mass difference between the conjugated and unconjugated antibody allows for the determination of the average number of payloads attached.

-

-

Functional Assays:

-

Purpose: To ensure that the conjugation process has not compromised the biological activity of the antibody.

-

Method: Perform ligand-binding assays (e.g., ELISA) to confirm that the antibody's antigen-binding affinity is retained. If the payload is an enzyme or has a measurable activity, its function should also be assessed.

-

References

Application Notes and Protocols for Sco-peg2-NH2 in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sco-peg2-NH2 is a bifunctional linker molecule designed for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It features a cyclooctyne (SCO) group, a strained alkyne that readily reacts with azide-functionalized molecules without the need for a cytotoxic copper catalyst. The molecule also contains a two-unit polyethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine (-NH2) group for conjugation to various substrates.[1][2][3]

These characteristics make this compound a valuable tool in bioconjugation, drug delivery, and molecular imaging, enabling the precise and efficient labeling of biomolecules in complex biological systems. This document provides detailed application notes and protocols for the effective use of this compound in SPAAC reactions.

Key Features of this compound

-

Copper-Free Click Chemistry: The cyclooctyne moiety allows for bioorthogonal ligation with azides via SPAAC, eliminating the need for toxic copper catalysts, which is crucial for applications in living systems.[4][]

-

PEG Spacer: The hydrophilic PEG2 spacer improves aqueous solubility and provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.

-

Amine Functionality: The primary amine group provides a versatile handle for conjugation to molecules containing carboxylic acids, NHS esters, or other amine-reactive functional groups.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for the types of data that should be generated and presented when characterizing its performance in click chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H26N2O4 | |

| Molecular Weight | 298.38 g/mol | |

| CAS Number | 2141976-34-1 | |

| Solubility | Soluble in DMSO and other organic solvents | |

| Storage | Store at -20°C, desiccated |

Table 2: Representative Reaction Parameters for SPAAC with this compound

| Parameter | Recommended Range/Value | Notes |

| Solvent | Aqueous buffers (e.g., PBS, pH 7.4), DMSO, DMF, or mixtures | The choice of solvent will depend on the solubility of the azide-containing molecule. For biological applications, aqueous buffers are preferred. |